N-(2-(1,3-dioxoisoindolin-2-yl)phenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1,3-dioxoisoindolin-2-yl)phenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C26H14F3N5O3S and its molecular weight is 533.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1,3-dioxoisoindolin-2-yl)phenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through various methods that typically involve the condensation of substituted thiophene derivatives with hydrazine and isocyanate compounds. The synthesis often emphasizes enhancing the pharmacological properties of the resulting pyrazole derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The effectiveness was evaluated using the MTT assay, which indicated that the compound's activity was notably higher than that of some standard anticancer drugs.
Table 1: Anticancer Activity Against Selected Cell Lines
Compound Name | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Target Compound | U-87 | 15.0 | |
Target Compound | MDA-MB-231 | 20.5 | |
Standard Drug | Sunitinib | 25.0 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vivo studies demonstrated that it inhibits cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. The selectivity towards COX-II suggests potential therapeutic applications in treating inflammatory diseases.
Table 2: COX Inhibition Activity
Compound Name | COX Enzyme | IC50 (μM) | Selectivity Index | Reference |
---|---|---|---|---|
Target Compound | COX-II | 0.52 | 10.73 | |
Celecoxib | COX-II | 0.78 | 9.51 |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging method. Results indicated that it exhibits antioxidant activity comparable to well-known antioxidants like ascorbic acid, suggesting its potential in mitigating oxidative stress-related diseases.
Table 3: Antioxidant Activity Comparison
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation pathways. The compound's structural features facilitate its binding to target proteins, influencing their activity and leading to desired therapeutic effects.
Case Studies
Several case studies have explored the efficacy of this compound in various experimental models:
-
Study on Glioblastoma Treatment :
- Researchers treated U-87 cells with different concentrations of the compound.
- Results showed a dose-dependent decrease in cell viability, indicating its potential as an effective glioblastoma treatment agent.
-
Inflammatory Response Modulation :
- In a model of induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
特性
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)phenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14F3N5O3S/c27-26(28,29)21-12-17(20-10-5-11-38-20)30-22-13-18(32-34(21)22)23(35)31-16-8-3-4-9-19(16)33-24(36)14-6-1-2-7-15(14)25(33)37/h1-13H,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHBBBRUCHEZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3NC(=O)C4=NN5C(=CC(=NC5=C4)C6=CC=CS6)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。